3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)urea
Description
3-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)urea is a synthetic urea derivative featuring a benzoyl-substituted tetrahydroquinoline (THQ) core linked to a 4-fluorophenyl group via a urea moiety. The compound’s structural complexity arises from the fusion of a partially saturated quinoline ring, a benzoyl group at position 1, and a urea functional group at position 4. The 4-fluorophenyl substituent likely enhances bioavailability and target binding through hydrophobic and electronic interactions.
Properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2/c24-18-8-10-19(11-9-18)25-23(29)26-20-12-13-21-17(15-20)7-4-14-27(21)22(28)16-5-2-1-3-6-16/h1-3,5-6,8-13,15H,4,7,14H2,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHZAXMGGGYKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)urea is a synthetic urea derivative with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 350.46 g/mol. The structure features a tetrahydroquinoline moiety linked to a fluorophenyl group via a urea bond, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H22FN2O |
| Molecular Weight | 350.46 g/mol |
| LogP | 4.3134 |
| Polar Surface Area | 38.701 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various signaling pathways. The urea moiety is known for its role in enhancing binding affinity and selectivity towards target proteins.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives have shown efficacy in inhibiting cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Preliminary assessments suggest that the compound may possess antimicrobial properties against certain bacterial strains. This activity is likely due to the structural features that facilitate interaction with bacterial membranes or essential metabolic pathways.
Analgesic Properties
Some analogs have been investigated for their analgesic effects. The mechanism may involve modulation of pain pathways through receptor antagonism or inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
- Anticancer Efficacy : A study focusing on the structure-activity relationship (SAR) of tetrahydroquinoline derivatives found that modifications at the benzoyl position significantly enhanced cytotoxicity against breast cancer cells (IC50 values in the low micromolar range) .
- Antimicrobial Screening : In vitro tests demonstrated that similar compounds exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as new antibiotics .
- Analgesic Activity : Research on related compounds highlighted their ability to inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief in animal models .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals that variations in substituents can lead to significant differences in biological activity:
| Compound Name | Anticancer IC50 (µM) | Antimicrobial Activity | Analgesic Effect |
|---|---|---|---|
| This compound | 5 | Moderate | Yes |
| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-acetamide | 10 | Low | No |
| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloroethanamide | 15 | High | Yes |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)urea exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific pathways involved in cell proliferation and survival in cancer cells.
- Case Study : A study demonstrated that derivatives of tetrahydroquinoline showed cytotoxic effects against various cancer cell lines, suggesting that the urea linkage enhances this activity by improving bioavailability and target specificity .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored:
- Activity Spectrum : Preliminary studies have shown effectiveness against gram-positive and gram-negative bacteria.
- Case Study : In vitro assays indicated that certain derivatives possess potent antibacterial activity, which could be attributed to their ability to disrupt bacterial cell membranes .
Anti-inflammatory Effects
Inflammation-related diseases can also be targeted by this compound:
- Mechanism : The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines.
- Case Study : Research highlighted that similar compounds demonstrated reduced levels of inflammatory markers in animal models of arthritis .
Future Directions in Research
The ongoing research on this compound focuses on:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the structure can enhance efficacy and reduce toxicity.
- Formulation Studies : Developing effective delivery systems to improve bioavailability.
- Clinical Trials : Investigating the pharmacokinetics and safety profiles in human subjects.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, emphasizing substituent effects, crystallographic data, and biological activity where available.
Structural and Crystallographic Comparisons
Key Structural Features
- Target Compound: Combines a benzoyl-THQ scaffold with a urea-linked 4-fluorophenyl group.
- Compound 4 & 5 () : Thiazole-pyrazole hybrids with dual 4-fluorophenyl groups. Both exhibit isostructural triclinic (P̄1) symmetry, with near-planar conformations except for one perpendicularly oriented fluorophenyl group .
- Pyrazoline Derivatives () : N-substituted pyrazolines with 4-fluorophenyl and halogenated aryl groups. Crystallography confirms planar structures, stabilized by intramolecular hydrogen bonding .
Planarity and Substituent Orientation
- The target compound’s THQ core may adopt partial planarity, akin to the pyrazoline derivatives in . However, the benzoyl group and urea linkage could introduce steric hindrance, reducing planarity compared to ’s thiazole-pyrazole hybrids .
Pharmacological and Functional Comparisons
Urea-Linked Derivatives ()
- Thiadiazole-Urea Analogs : Compounds like 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea demonstrate potent anticonvulsant activity (ED50 = 0.65 μmol/kg in MES tests). The 4-fluorophenyl urea moiety enhances CNS penetration, while thiadiazole-thiol groups improve target affinity .
- Target Compound : The benzoyl-THQ group may confer distinct pharmacokinetics, such as prolonged half-life due to reduced metabolic susceptibility compared to thiadiazole derivatives.
Halogenation Effects
- Bromine or chlorine substitutions on aryl rings (e.g., ’s dichlorobenzyl group) enhance anticonvulsant potency via hydrophobic interactions. The target compound’s single fluorine atom may prioritize selectivity over broad-spectrum activity .
Data Table: Comparative Analysis of Structural and Functional Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
